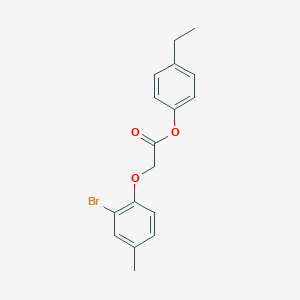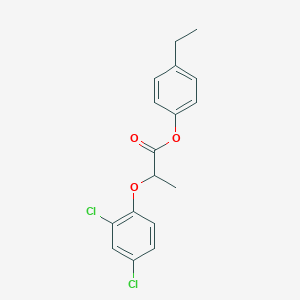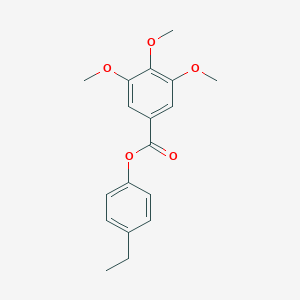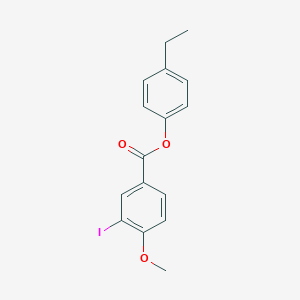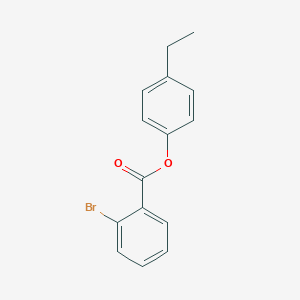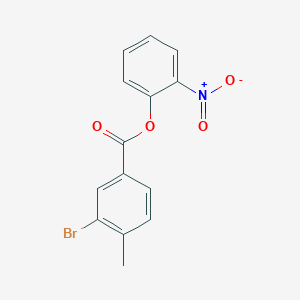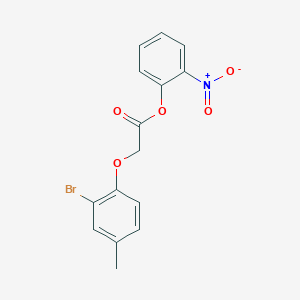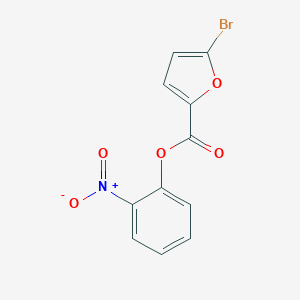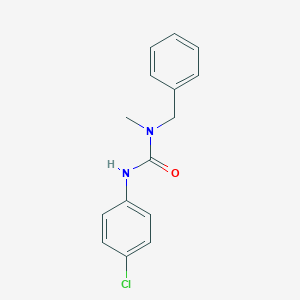
N-benzyl-N'-(4-chlorophenyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N'-(4-chlorophenyl)-N-methylurea is an organic compound with the molecular formula C15H15ClN2O It is a derivative of urea, characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N'-(4-chlorophenyl)-N-methylurea typically involves the reaction of benzylamine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: N-benzyl-N'-(4-chlorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.
科学研究应用
N-benzyl-N'-(4-chlorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-benzyl-N'-(4-chlorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
N-benzyl-N'-(4-chlorophenyl)-N-methylurea can be compared with other similar compounds, such as:
- 1-Benzyl-3-(3-chlorophenyl)-1-methylurea
- 1-Benzyl-3-(2-chlorophenyl)-1-methylurea
- 1-Benzyl-3-(2,4-dichlorophenyl)-1-methylurea
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group may confer distinct properties compared to other isomers, such as different binding affinities to molecular targets or varying degrees of stability under different conditions.
属性
分子式 |
C15H15ClN2O |
|---|---|
分子量 |
274.74 g/mol |
IUPAC 名称 |
1-benzyl-3-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C15H15ClN2O/c1-18(11-12-5-3-2-4-6-12)15(19)17-14-9-7-13(16)8-10-14/h2-10H,11H2,1H3,(H,17,19) |
InChI 键 |
XDSVMTMYPYUZAW-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
溶解度 |
38.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


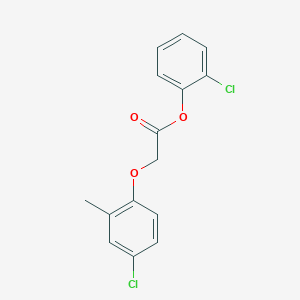
![2-Chlorophenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B321522.png)
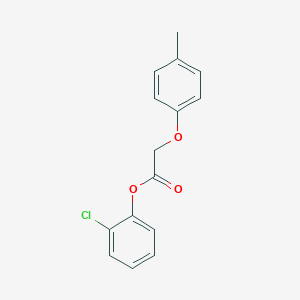
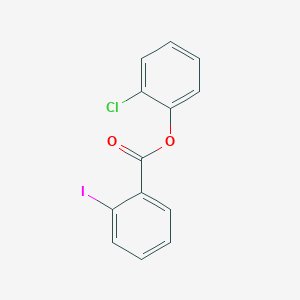
![2-chlorophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B321527.png)
